2-Chloro-2-oxo-1-phenylethyl formate
Description
2-Chloro-2-oxo-1-phenylethyl formate is an organic ester characterized by a phenyl group, a chloro-oxo moiety, and a formate ester functional group. The acetate variant shares a similar backbone, differing only in the ester group (acetyl vs. formyl), which influences reactivity and physical characteristics. Key properties of the acetate analog include a molecular weight of 212.63 g/mol, a predicted density of 1.265 g/cm³, and a boiling point of 260.5°C .
This class of compounds is primarily utilized in organic synthesis as acylating agents, facilitating the introduction of functional groups into target molecules . The chloro-oxo moiety enhances electrophilicity, making these compounds reactive intermediates in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H7ClO3 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2-chloro-2-oxo-1-phenylethyl) formate |
InChI |
InChI=1S/C9H7ClO3/c10-9(12)8(13-6-11)7-4-2-1-3-5-7/h1-6,8H |
InChI Key |
ZNLABNPTWSKGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)OC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
(R)-2-Chloro-2-oxo-1-phenylethyl Acetate
Molecular Formula : C₁₀H₉ClO₃
Key Properties :
Differentiation from Formate :
- The acetyl group in the acetate reduces electrophilicity compared to the formate’s smaller formyl group, leading to slower reaction kinetics.
- Higher molecular weight (212.63 vs. ~182.5 g/mol for the formate) may reduce volatility.
2-[2-(2-Chlorophenyl)-2-oxoethyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione
Molecular Formula: C₁₅H₁₀ClNO₄S Key Properties:
Differentiation :
- The benzothiazole-trione system adds complexity and polarizability, enhancing intermolecular interactions compared to the simpler phenyl-formate structure.
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-Trichlorophenoxy)acetate
Molecular Formula: C₁₅H₁₂Cl₃NO₅ Key Properties:
Differentiation :
- The trichlorophenoxy group enhances environmental persistence and toxicity compared to the phenyl-chloro-oxo system.
- Higher molecular weight and flexibility may reduce bioavailability compared to rigid analogs.
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Formate esters generally exhibit higher reactivity than acetates due to the formyl group’s smaller size and greater electrophilicity. This makes 2-chloro-2-oxo-1-phenylethyl formate a more efficient acylating agent but also more sensitive to hydrolysis .
- Structural Rigidity: The benzothiazole-trione derivative’s rigid structure enhances crystallinity, whereas the trichlorophenoxy compound’s flexibility may limit its use in solid-state applications .
- Safety Profiles: Compounds with multiple chlorine atoms (e.g., trichlorophenoxy) pose higher environmental and toxicity risks compared to mono-chlorinated analogs .
Preparation Methods
Key Steps
-
Synthesis of Intermediate Alcohol :
-
Esterification :
-
Acid-Catalyzed Method : React the alcohol with formic acid (HCOOH) in the presence of H2SO4 or HCl at elevated temperatures.
-
Coupling Reagent Method : Use formyl chloride (HCOCl) with a base (e.g., pyridine) to neutralize HCl.
-
Reagents and Conditions
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acid-Catalyzed | HCOOH, H2SO4 | Reflux, 6–12 hours | ~70–80% | |
| Coupling Agent | HCOCl, Pyridine | RT, 1–2 hours | >85% |
Nucleophilic Substitution of 2-Chloro-2-oxo-1-phenylethyl Chloride
This route replaces the chloride group with formate via nucleophilic substitution.
Key Steps
-
Synthesis of 2-Chloro-2-oxo-1-phenylethyl Chloride :
-
Reaction with Sodium Formate :
-
Treat the chloride with NaHCOO in a polar aprotic solvent (e.g., DMF or DMSO).
-
Reagents and Conditions
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chloride Formation | SOCl2, THF | 0°C, 1 hour | 64% | |
| Formate Substitution | NaHCOO, DMF | RT, 2–4 hours | 75–85% |
Direct Formylation of 2-Chloro-2-oxo-1-phenylethanol
This approach uses formylating agents to introduce the formate group directly.
Key Steps
-
Formylation with Formic Anhydride :
-
React the alcohol with formic anhydride (HCO)2O in the presence of a catalyst (e.g., H2SO4).
-
-
Alternative Agents :
-
Acetylation Followed by Formate Exchange : Use acetyl chloride to form the acetate ester, then substitute acetate with formate.
-
Reagents and Conditions
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Formic Anhydride | (HCO)2O, H2SO4 | 50–60°C, 4–6 hours | 65–75% | |
| Acetyl-Formate Exchange | AcCl, NaHCOO | RT, 1 hour | 70% |
Chiral Resolution and Asymmetric Synthesis
For the (R)-enantiomer, chiral resolution or asymmetric catalysis may be employed.
Key Steps
Reagents and Conditions
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Biocatalytic Reduction | Baker’s yeast, pH 6–8 | 25–40°C, 12–60 hours | 74–96% ee | |
| Oxidation | Jones reagent | 0°C, 2 hours | >90% |
Industrial and Scalable Methods
Large-scale synthesis often prioritizes cost-effective reagents and high yields.
Key Methods
-
Continuous Flow Synthesis :
-
React 2-chloro-2-oxo-1-phenylethanol with formic acid in a microreactor for rapid mixing and heat control.
-
-
Catalytic Esterification :
-
Use acid catalysts (e.g., Amberlyst-15) for solvent-free esterification.
-
Advantages
-
High Throughput : Flow systems achieve yields >80% with reduced reaction times.
-
Cost Efficiency : Avoids expensive coupling agents.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Esterification | High yield, low cost | Requires pure starting alcohol |
| Nucleophilic Substitution | Direct route, avoids oxidation | Chloride intermediates may decompose |
| Asymmetric Synthesis | High enantiomeric excess | Long reaction times, complex workup |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-2-oxo-1-phenylethyl formate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or esterification. For example, reacting 2-chloro-2-oxo-1-phenylethanol with formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Catalysts like DMAP (4-dimethylaminopyridine) or bases (e.g., pyridine) enhance reactivity. Yield optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are critical for characterizing 2-chloro-2-oxo-1-phenylethyl formate?
- NMR : ¹H/¹³C NMR identifies key functional groups (e.g., formate carbonyl at δ ~160–165 ppm, chloro-oxo group at δ ~170 ppm). Compare with structurally similar compounds (e.g., 2-Oxo-2-phenylacetyl chloride, δC=O ~170 ppm ).
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., C=O···H interactions observed in related oxo-chloro compounds ).
Q. How does the compound’s stability vary under different storage conditions?
- Hydrolysis risk : The formate ester is prone to hydrolysis in humid environments. Store at –20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves. Degradation products (e.g., 2-chloro-2-oxo-1-phenylethanol) can be monitored via HPLC .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or protease assays) to test inhibitory activity. IC50 values <10 µM suggest therapeutic potential.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) evaluate biocompatibility. EC50 values >50 µM indicate low toxicity .
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms involving 2-chloro-2-oxo-1-phenylethyl formate?
- DFT calculations : Use Gaussian or ORCA to model nucleophilic attack pathways (e.g., formate group reactivity). Compare activation energies of competing pathways (e.g., SN2 vs. acylation). Validate with kinetic isotope effects (KIE) .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .
Q. What strategies resolve contradictions in reported biological activity data?
- Reproducibility checks : Verify assay conditions (e.g., buffer pH, solvent DMSO concentration ≤0.1%). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?
- Steric hindrance : The phenyl group adjacent to the chloro-oxo moiety slows nucleophilic substitution. Use bulky bases (e.g., DIPEA) to mitigate side reactions.
- Electronic effects : Electron-withdrawing groups (chloro, oxo) activate the formate carbonyl for nucleophilic attack. Hammett plots correlate substituent effects with reaction rates .
Q. What advanced techniques optimize regioselectivity in derivatization reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
